molecular formula C17H19NO4 B14638278 Diethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 53219-65-1

Diethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B14638278
CAS No.: 53219-65-1
M. Wt: 301.34 g/mol
InChI Key: BHWJNHBZNDGSIY-UHFFFAOYSA-N
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Description

Diethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate can be synthesized using the Hantzsch reaction, a well-known method for preparing 1,4-dihydropyridines. The reaction involves the condensation of ethyl acetoacetate, benzaldehyde, and ammonium acetate in ethanol. The reaction mixture is typically heated under reflux conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of heterogeneous catalysts, such as magnesium ferrite nanoparticles, can further enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism of action of diethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, thereby reducing muscle contraction and lowering blood pressure. This mechanism is particularly relevant in the treatment of hypertension .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate stands out due to its specific ester groups at positions 3 and 5, which are crucial for its biological activity. These groups are involved in hydrogen bonding with receptor sites, enhancing its efficacy as a calcium channel blocker .

Properties

IUPAC Name

diethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-3-21-16(19)13-10-18-11-14(17(20)22-4-2)15(13)12-8-6-5-7-9-12/h5-11,15,18H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWJNHBZNDGSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C(C1C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361060
Record name diethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53219-65-1
Record name diethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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